molecular formula C14H19NO4S B7842492 {1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid

{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid

Cat. No.: B7842492
M. Wt: 297.37 g/mol
InChI Key: MYKBGQNDLOCPEK-UHFFFAOYSA-N
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Description

{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid is an organic compound that features a piperidine ring substituted with a sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Sulfonylation: The piperidine ring is then sulfonylated using 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. This reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol derivatives.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: 3-methylbenzenesulfonylpiperidin-3-ylcarboxylic acid.

    Reduction: 3-methylbenzenesulfanyl-piperidin-3-ylacetic acid.

    Substitution: Esters or amides of this compound.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block in the development of new synthetic methodologies.

Biology and Medicine:

  • Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.
  • Investigated for its potential anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • May serve as a precursor for the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of {1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid in biological systems is not fully understood but is believed to involve interactions with specific enzymes or receptors. The sulfonyl group may play a role in binding to active sites, while the piperidine ring provides structural rigidity and specificity.

Comparison with Similar Compounds

    {1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid: Similar structure but with a different position of the methyl group on the phenyl ring.

    {1-[(3-Chlorophenyl)sulfonyl]piperidin-3-yl}acetic acid: Contains a chlorine substituent instead of a methyl group.

Uniqueness:

  • The presence of the 3-methylphenyl group provides unique steric and electronic properties that can influence the compound’s reactivity and interactions with biological targets.
  • The combination of the sulfonyl and acetic acid groups offers a versatile platform for further chemical modifications and applications.

This detailed overview provides a comprehensive understanding of {1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[1-(3-methylphenyl)sulfonylpiperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-4-2-6-13(8-11)20(18,19)15-7-3-5-12(10-15)9-14(16)17/h2,4,6,8,12H,3,5,7,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKBGQNDLOCPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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